3,4-ジフルオロフェニルマグネシウムブロミド

概要

説明

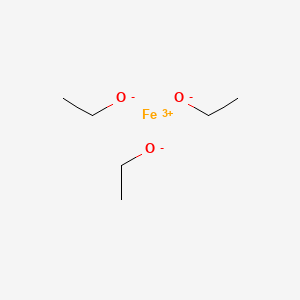

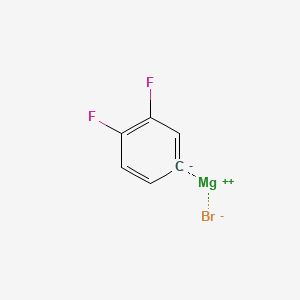

3,4-Difluorophenylmagnesium bromide (DFPMB) is an organometallic compound that is used as a reagent in organic synthesis. It is a colorless, volatile liquid that is soluble in many organic solvents such as ether, benzene, and chloroform. It is commonly used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The synthesis of DFPMB involves the reaction of 3,4-difluorobenzoyl chloride with magnesium in the presence of a Lewis acid such as bromide ion.

作用機序

Target of Action

3,4-Difluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . The primary targets of 3,4-Difluorophenylmagnesium bromide are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

The mode of action of 3,4-Difluorophenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, thereby enabling the introduction of the 3,4-difluorophenyl group into a wide range of organic molecules .

Biochemical Pathways

3,4-Difluorophenylmagnesium bromide is involved in the Grignard reaction, a cornerstone in organic synthesis . It can be used to prepare 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules . It is also used in the synthesis of trimethoxybenzophenone derived tubulin polymerization inhibitors .

Result of Action

The molecular and cellular effects of 3,4-Difluorophenylmagnesium bromide’s action are largely dependent on the specific context of its use. In the synthesis of bioactive molecules, the introduction of the 3,4-difluorophenyl group can significantly influence the biological activity of the resulting compound .

Action Environment

The action, efficacy, and stability of 3,4-Difluorophenylmagnesium bromide are highly dependent on the environmental conditions. It is sensitive to moisture and air, and must be handled under an inert atmosphere . Its reactivity can be influenced by the presence of other functional groups, the solvent used, and the temperature .

実験室実験の利点と制限

3,4-Difluorophenylmagnesium bromide has several advantages as a reagent in organic synthesis. It is relatively non-toxic and does not have any significant adverse effects on humans or animals. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is a highly reactive reagent and can be used to synthesize a variety of organic compounds.

However, there are some limitations to the use of 3,4-difluorophenylmagnesium bromide in laboratory experiments. It is highly reactive and can cause unwanted side reactions if not handled properly. Additionally, it is volatile and can be difficult to handle in the laboratory.

将来の方向性

The future of 3,4-difluorophenylmagnesium bromide in organic synthesis is promising. Research is currently being conducted to develop new synthetic methods that use 3,4-Difluorophenylmagnesium bromide as a reagent. Additionally, research is being conducted to develop new compounds that can be synthesized using 3,4-Difluorophenylmagnesium bromide. Finally, research is being conducted to improve the safety and handling of 3,4-Difluorophenylmagnesium bromide in the laboratory.

科学的研究の応用

3,4-ジフルオロフェニルマグネシウムブロミド: 科学研究アプリケーションの包括的な分析

有機合成: 3,4-ジフルオロフェニルマグネシウムブロミドは、有機合成において貴重な試薬です。これは、さまざまな分子骨格に3,4-ジフルオロフェニル基を導入するために使用されます。これは、複雑な有機化合物の合成に不可欠です。

医薬品: 製薬業界では、この化合物はさまざまな薬物の合成における中間体として役立ちます。これは、うつ病やADHDなどの障害の治療に重要な、ノルエピネフリン輸送体選択的分子を作成するために使用されてきました。

農薬: この化合物は、農薬や除草剤の合成において役割を果たします。さまざまな官能基と結合する能力は、この分野で汎用性の高い構成要素となっています。

染料分野: 染料製造では、3,4-ジフルオロフェニルマグネシウムブロミドは、ジフルオロフェニル基によって付与された特定の特性を持つ染料を合成するために使用されます。

チューブリン重合阻害剤: この試薬は、細胞分裂を阻害できるため、癌に対する潜在的な治療薬であるチューブリン重合阻害剤の合成にも使用されます。

ボロン酸合成: これは、鈴木カップリング反応で重要な成分である3,4-ジフルオロフェニルボロン酸の前駆体として役立ちます。鈴木カップリング反応は、ビアリール化合物を生成するためのクロスカップリング有機反応で広く使用されています。

上記で言及されている各アプリケーションは、3,4-ジフルオロフェニルマグネシウムブロミドが重要な役割を果たす独自の分野を表しています。 この化合物の汎用性と反応性により、研究者や業界の専門家にとって不可欠なツールとなっています .

生化学分析

Biochemical Properties

It is known to be used in the preparation of 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Given its role in the synthesis of norepinephrine transporter selective molecules , it may influence cell function by affecting neurotransmitter transport.

Molecular Mechanism

As a Grignard reagent, it is likely to be involved in nucleophilic addition reactions . It may exert its effects at the molecular level through these reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

As a Grignard reagent, it is known to be highly reactive and sensitive to moisture . Therefore, its stability, degradation, and long-term effects on cellular function would need to be carefully controlled and monitored in in vitro or in vivo studies.

Metabolic Pathways

Given its use in the synthesis of norepinephrine transporter selective molecules , it may be involved in pathways related to neurotransmitter synthesis and transport.

特性

IUPAC Name |

magnesium;1,2-difluorobenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULUGBNIKQAHPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90897-92-0 | |

| Record name | 3,4-Difluorophenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)